1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline
CAS No.: 820986-33-2
Cat. No.: VC16793538
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820986-33-2 |
|---|---|
| Molecular Formula | C12H13NO5 |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | (2S)-1-[(3-methyl-2-oxopyran-4-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO5/c1-7-8(4-5-18-12(7)17)6-13-9(11(15)16)2-3-10(13)14/h4-5,9H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | SQMFYDRWTIDGDR-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C=COC1=O)CN2[C@@H](CCC2=O)C(=O)O |
| Canonical SMILES | CC1=C(C=COC1=O)CN2C(CCC2=O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Core Components and Molecular Architecture
The molecule consists of two primary moieties:
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5-Oxo-L-proline: A cyclic lactam derivative of L-proline, characterized by a five-membered ring with a ketone group at the 5-position. This structure is central to its metabolic roles, particularly in glutathione homeostasis and amino acid recycling .
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3-Methyl-2-oxo-2H-pyran-4-ylmethyl group: A six-membered oxygen-containing ring (pyran) with substituents at the 3- and 4-positions. The methyl group at C3 and the ketone at C2 introduce steric and electronic modifications that influence reactivity and biological interactions .
The linkage between these groups occurs via a methylene bridge (-CH2-) at the nitrogen of 5-oxo-L-proline, creating a hybrid structure with potential novel bioactivity.
Table 1: Key Structural Features of Component Moieties
| Component | Molecular Formula | Key Functional Groups | PubChem CID Reference |
|---|---|---|---|
| 5-Oxo-L-proline | C₅H₇NO₃ | Lactam ring, ketone (C5) | 78646 |
| 3-Methyl-2-oxo-2H-pyran | C₆H₆O₂ | Pyran ring, ketone (C2), methyl | 361709 |
Synthesis and Chemical Reactivity
Stability and Degradation
Biochemical Pathways and Metabolic Interactions
Role in Glutathione Homeostasis
5-Oxo-L-proline is a critical intermediate in the γ-glutamyl cycle, which regulates glutathione synthesis and recycling. In this pathway:
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Glutathione is hydrolyzed to glutamate and cysteine.
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Glutamate is converted to 5-oxo-L-proline via γ-glutamylcyclotransferase.
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ATP-dependent 5-oxoprolinase catalyzes the cleavage of 5-oxo-L-proline back to glutamate .
| Sample Type | Mean Concentration | Standard Deviation |
|---|---|---|
| Control | 7.68 × 10⁶ | 1.12 × 10⁶ |
| Reticulocyte-Rich | 2.81 × 10⁷ | 2.15 × 10⁶ |
*Data derived from targeted metabolomics profiling .
Physiological and Pharmacological Implications
Putative Biological Targets
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Enzymatic Inhibition: Structural similarity to 5-oxo-L-proline suggests potential inhibition of 5-oxoprolinase, altering cellular redox states .
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Anti-Inflammatory Activity: Pyran derivatives often exhibit cyclooxygenase (COX) or lipoxygenase (LOX) modulation, which could synergize with proline’s role in collagen synthesis .
Toxicity and Biocompatibility
The methyl group on the pyran ring may enhance lipophilicity, increasing membrane permeability but also raising risks of off-target effects. In vitro assays on analogous compounds report IC₅₀ values >100 μM for hepatocyte viability .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to attach the pyran group without racemization.
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Metabolic Tracing: Use isotopically labeled analogs (e.g., ¹³C-5-oxo-L-proline) to track tissue-specific distribution.
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Therapeutic Screening: Evaluate efficacy in models of oxidative stress (e.g., neurodegenerative diseases).
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